molecular formula C7H15NO2 B11964959 1-(Dimethylamino)propan-2-yl acetate CAS No. 32188-28-6

1-(Dimethylamino)propan-2-yl acetate

Cat. No.: B11964959
CAS No.: 32188-28-6
M. Wt: 145.20 g/mol
InChI Key: UNAHOIFQEOHOMU-UHFFFAOYSA-N
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Description

1-(Dimethylamino)propan-2-yl acetate is a tertiary amine-containing ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. Structurally, it consists of a propan-2-yl backbone substituted with a dimethylamino group (-N(CH₃)₂) at the 1-position and an acetate ester (-OAc) at the 2-position. This compound is synthesized via acetylation of 1-(dimethylamino)propan-2-ol, as demonstrated in pharmaceutical intermediate synthesis (e.g., Methyl 3-((1-(dimethylamino)propan-2-yl)oxy)-4-nitrobenzoate) . Its polar dimethylamino group enhances solubility in organic solvents, while the acetate ester contributes to volatility and reactivity, making it valuable in medicinal chemistry and industrial applications .

Properties

CAS No.

32188-28-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl acetate

InChI

InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3

InChI Key

UNAHOIFQEOHOMU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 1-(Dimethylamino)-2-propanol.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Dimethylamino)propan-2-yl acetate is recognized for its pharmacological properties, particularly as a derivative of dimethylamine. Compounds containing the dimethylamine moiety are known for their diverse biological activities, including:

  • Antimicrobial Properties : Research indicates that dimethylamine derivatives can exhibit significant antimicrobial effects, making them potential candidates for developing new antibiotics .
  • Analgesic Effects : The compound is structurally related to analgesics like tapentadol, which has been synthesized using intermediates that include dimethylamino structures. Tapentadol is used for treating acute pain and has shown efficacy in clinical settings .
  • Anticancer Activity : Studies have highlighted the ability of dimethylamine derivatives to target specific biochemical pathways involved in cancer progression, suggesting their utility in oncology .

In addition to its pharmaceutical relevance, this compound finds applications in several industrial processes:

  • Silylation Agent : It can act as a silylating agent, enhancing the reactivity of silicon compounds in surface modifications .
  • Chemical Intermediates : The compound is utilized in producing agrochemicals and other fine chemicals due to its reactivity and ability to form stable derivatives.

Case Studies and Research Findings

  • Pharmaceutical Development : A study documented the synthesis of various dimethylamine derivatives leading to the development of new analgesics. The research emphasized optimizing the synthesis routes to enhance yield and reduce costs associated with pharmaceutical production .
  • Antimicrobial Efficacy : A comparative study on different dimethylamine derivatives demonstrated that those with longer alkyl chains exhibited superior antimicrobial activity against common pathogens. This finding supports further exploration into the structure-activity relationship within this class of compounds .
  • Oncological Applications : Research focusing on the anticancer properties of dimethylamine derivatives has shown promise in targeting specific cancer cell lines, suggesting potential therapeutic applications in cancer treatment protocols .

Mechanism of Action

The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.

Comparison with Similar Compounds

Research Findings

  • Reactivity: The dimethylamino group in this compound enhances nucleophilicity, enabling efficient participation in SN2 reactions and ester hydrolysis compared to PMA .
  • Pharmaceutical Utility : Derivatives of this compound show superior pharmacokinetic profiles in serotonin antagonists due to optimized steric and electronic properties .
  • Safety: While PMA is classified as a low-toxicity solvent, this compound’s amine functionality necessitates rigorous handling protocols to mitigate respiratory and dermal risks .

Biological Activity

1-(Dimethylamino)propan-2-yl acetate, also known as dimethylamino propan-2-yl acetate, is an organic compound characterized by its unique structure that includes a dimethylamino group attached to a propan-2-yl acetate moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, which are primarily attributed to the dimethylamino functional group.

Chemical Structure and Properties

Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
IUPAC Name: this compound
CAS Number: 32188-28-6

The compound exhibits moderate polarity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Its structure enables interaction with biological targets, making it a candidate for therapeutic applications.

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents. The presence of the dimethylamino group is often linked to enhanced activity against bacteria and fungi .
  • Neuroprotective Effects: Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, showing promise in cancer therapy .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, the compound may inhibit certain enzymes linked to tumor progression or modulate neurotransmitter systems .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeUnique Features
1-DimethylaminoethanolAmino alcoholUsed as a solvent and reagent in organic synthesis.
DimethylaminopropanolAmino alcoholExhibits similar biological activities; used in drug synthesis.
N,N-DimethylethanolamineAmino alcoholKnown for its role as a neurotransmitter precursor.
3-Dimethylaminopropionic acidAmino acidExhibits neuroprotective effects; studied for cognitive enhancement.

The unique combination of an ester and a tertiary amine in this compound enhances its versatility in organic synthesis and potential therapeutic applications compared to other similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound or related compounds:

  • Anticancer Activity: A study indicated that derivatives of dimethylaminopropanoyl compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential use as anticancer agents .
  • Neuroprotective Studies: Research exploring the neuroprotective effects of similar compounds found that they could inhibit oxidative stress-induced neuronal death, highlighting their potential for treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy: Investigations into related dimethylamino compounds revealed strong antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar effects .

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